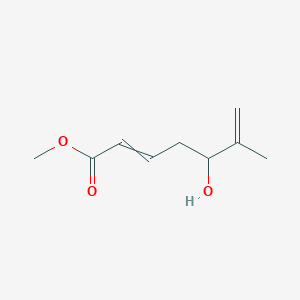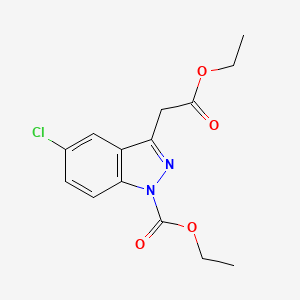![molecular formula C18H30O3 B14397866 13-[(Oxan-2-yl)oxy]tridec-2-ynal CAS No. 88170-40-5](/img/structure/B14397866.png)
13-[(Oxan-2-yl)oxy]tridec-2-ynal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-[(Oxan-2-yl)oxy]tridec-2-ynal is a chemical compound known for its unique structure and properties. It features an oxane ring attached to a tridec-2-ynal backbone, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 13-[(Oxan-2-yl)oxy]tridec-2-ynal typically involves the reaction of oxane derivatives with tridec-2-ynal under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions and minimize the production costs while maintaining high quality and consistency of the compound .
Análisis De Reacciones Químicas
Types of Reactions
13-[(Oxan-2-yl)oxy]tridec-2-ynal undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound may lead to the formation of carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a wide range of substituted derivatives .
Aplicaciones Científicas De Investigación
13-[(Oxan-2-yl)oxy]tridec-2-ynal has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a model compound for studying reaction mechanisms.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 13-[(Oxan-2-yl)oxy]tridec-2-ynal involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context of its use. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 13-[(Oxan-2-yl)oxy]tridec-2-ynal include:
- 13-(Oxan-2-yloxy)tridec-2-yn-1-ol
- 13-(Oxan-2-yloxy)tridec-1-en-3-one
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of an oxane ring and a tridec-2-ynal backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications and studies .
Propiedades
Número CAS |
88170-40-5 |
|---|---|
Fórmula molecular |
C18H30O3 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
13-(oxan-2-yloxy)tridec-2-ynal |
InChI |
InChI=1S/C18H30O3/c19-15-11-8-6-4-2-1-3-5-7-9-12-16-20-18-14-10-13-17-21-18/h15,18H,1-7,9-10,12-14,16-17H2 |
Clave InChI |
YMIVDQRYXPMVKB-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCCCCCCCCCCC#CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


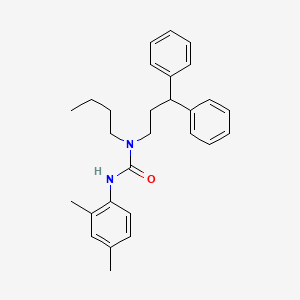
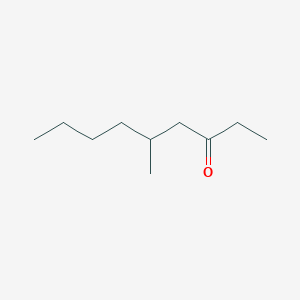
![Acetic acid;bicyclo[5.2.1]dec-7-en-1-ol](/img/structure/B14397802.png)
![Pyrrolidine, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14397803.png)
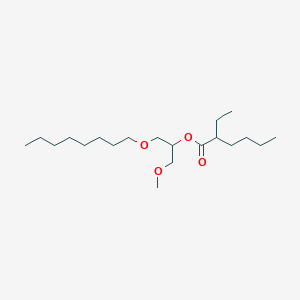

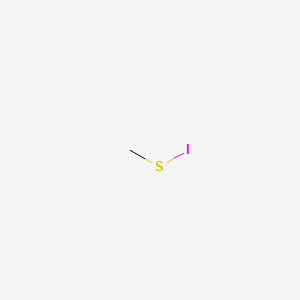
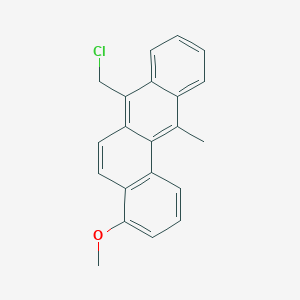
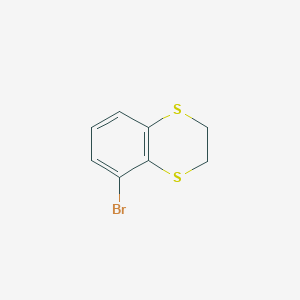
![4,6-Dichloro-2-[4-(1H-pyrrol-1-yl)phenyl]pyrimidine](/img/structure/B14397845.png)
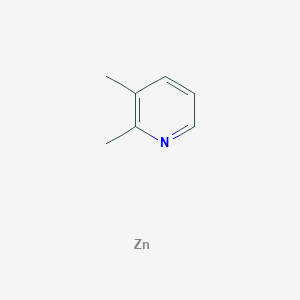
![1-[(Butylsulfanyl)methyl]-3-methylpyridin-1-ium chloride](/img/structure/B14397851.png)
